N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group and a butanamide side chain linked to a 4-methyl-1,2,4-triazole moiety via a sulfanyl bridge. This structural architecture combines two pharmacologically significant heterocycles: the 1,3,4-thiadiazole ring, known for its antimicrobial and antitumor properties, and the 1,2,4-triazole group, which enhances metabolic stability and target-binding affinity . The 2-chlorophenyl substituent likely contributes to lipophilicity, improving membrane permeability, while the sulfanyl bridge enhances conformational flexibility for optimal receptor interactions .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-6-4-5-7-10(9)16/h4-8,11H,3H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOLFYKTVLYSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through nucleophilic substitution reactions involving 4-methyl-1,2,4-triazole .
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole and triazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole and 1,2,4-Triazole Moieties
Compounds sharing the 1,3,4-thiadiazole-triazole scaffold exhibit diverse bioactivities, modulated by substituent variations:
*Calculated from molecular formula. †Hypothetical value based on analogous docking studies.
Key Findings :
- Hydrogen Bonding and Stability : The crystal structure of N-(2-chlorophenyl)-2-({5-[4-(methyl-sulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide reveals N–H···N and C–H···O interactions, enhancing lattice stability . The target compound’s sulfanyl bridge may similarly stabilize binding-pocket interactions.
- Binding Affinity : AB3, with a thiazole-triazole hybrid, exhibits a binding energy of -7.03 kcal/mol, comparable to hypothetical values for the target compound, suggesting potent target engagement .
Analogues with Alternative Heterocycles
Replacing thiadiazole with oxadiazole or pyrazole alters activity profiles:
Key Findings :
Pharmacokinetic and Electronic Modifications
Substituents like dimethylsulfamoyl () or trifluoromethyl () influence electronic properties:
Key Findings :
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on various studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 327.9 g/mol. The structural components include:
- Thiadiazole ring : Known for its antimicrobial and anticancer properties.
- Chlorophenyl group : Influences the compound's lipophilicity and biological interactions.
- Triazole moiety : Associated with various biological activities, including antifungal and antiviral effects.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These findings indicate that the compound may induce apoptotic pathways and inhibit tumor growth through various molecular mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole possess activity against Mycobacterium tuberculosis:
| Pathogen | Activity |
|---|---|
| Mycobacterium tuberculosis | Significant growth inhibition observed |
This suggests potential applications in treating tuberculosis and other bacterial infections.
Antiviral Activity
Thiadiazole derivatives have been reported to exhibit antiviral activities as well. A study highlighted the effectiveness of certain thiadiazole compounds against Tobacco Mosaic Virus (TMV), showing about 50% inhibition comparable to commercial antiviral agents . This positions the compound as a candidate for further investigation in virology.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : Starting from appropriate precursors like chlorobenzoic acid.
- Introduction of Triazole Moiety : Utilizing a reaction with triazole derivatives.
- Amidation Reaction : Finalizing the structure through amide bond formation.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Case Study 1: Cytotoxicity Against MCF-7 Cells
A specific study evaluated the cytotoxicity of thiadiazole derivatives against MCF-7 breast cancer cells using the MTT assay. The results indicated that modifications in the substituent positions significantly affected the IC50 values, highlighting structure-activity relationships crucial for drug design .
Case Study 2: Antitubercular Activity
In another investigation focusing on antitubercular activity, derivatives were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated promising inhibitory effects, suggesting that these compounds could serve as leads for developing new antitubercular agents.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of this compound involves multi-step organic reactions. A general approach for analogous 1,3,4-thiadiazole derivatives includes:
- Step 1 : Condensation of a substituted carboxylic acid (e.g., 4-phenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) yields high-purity product.
Key Considerations : Optimize stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-oxidation).
Basic: What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl δ ~7.3–7.5 ppm; triazolyl-sulfanyl δ ~3.2 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 462.05).
- Elemental Analysis : Validate C, H, N, S content (deviation <0.3% theoretical) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (SHELXT for solution, SHELXL for refinement) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···S interactions in thiadiazole rings) .
- Case Study : A related compound (N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) showed torsional angles of 8.2° between thiadiazole and triazole planes, influencing π-π stacking .
Advanced: What methodologies assess its biological activity and mechanism of action?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
- Anticancer : MTT assay (IC₅₀ values in HepG2 or MCF-7 cells) .
- Mechanistic Studies :
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Key Modifications :
- Data-Driven SAR : A derivative with a trifluoromethyl group showed 3× higher cytotoxicity (IC₅₀ = 12 µM vs. 36 µM in parent compound) due to enhanced electrophilicity .
Advanced: What computational strategies predict pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or pkCSM to estimate:
- Molecular Dynamics (MD) : Simulate binding stability (RMSD <2.0 Å over 100 ns) to EGFR or COX-2 .
Advanced: How to address contradictions in reported biological data?
- Case Example : A structurally similar compound showed potent antifungal activity (C. albicans MIC = 8 µg/mL) but weak antibacterial effects (E. coli MIC = 128 µg/mL). Contradictions arise from:
- Membrane Permeability : Gram-negative bacteria have outer membrane barriers .
- Resistance Mechanisms : Efflux pumps in P. aeruginosa reduce intracellular concentration .
- Resolution : Combine MIC assays with efflux pump inhibitors (e.g., PAβN) to isolate intrinsic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
